2,4-Difluoro-3,5,6-trihydroxyhexanal
Description
Properties
IUPAC Name |
2,4-difluoro-3,5,6-trihydroxyhexanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O4/c7-3(1-9)6(12)5(8)4(11)2-10/h1,3-6,10-12H,2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXFPIUBJOGVFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)F)O)F)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-3,5,6-trihydroxyhexanal typically involves the fluorination of a suitable precursor followed by the introduction of hydroxyl groups. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor to introduce the fluorine atoms at the desired positions. The hydroxyl groups can be introduced through hydrolysis or oxidation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of 2,4-Difluoro-3,5,6-trihydroxyhexanal may involve large-scale fluorination and hydroxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is critical to achieving efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-3,5,6-trihydroxyhexanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2,4-Difluoro-3,5,6-trihydroxyhexanal has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-3,5,6-trihydroxyhexanal involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The hydroxyl groups facilitate hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and effects.
Comparison with Similar Compounds
Identified Challenges
- Absence of Target Compound: None of the provided sources mention "2,4-Difluoro-3,5,6-trihydroxyhexanal" or its synonyms.
- Focus on Pesticides : The evidence emphasizes pesticide residues (e.g., chlorpyrifos) and their degradation products, analytical methods (SPE-HPLC), or unrelated chemical entries from a pesticide glossary .
Available Data on Related Compounds
Table 1: Key Compounds in Evidence
Hypothetical Comparison Framework
If "2,4-Difluoro-3,5,6-trihydroxyhexanal" were available in the literature, a comparison might focus on:
- Physicochemical Properties : Polarity (due to hydroxyl and aldehyde groups) vs. chlorinated/aromatic compounds.
- Synthesis and Stability : Fluorine’s electron-withdrawing effects vs. chlorine’s bulkier halogen interactions.
- Analytical Methods: Potential use of SPE-HPLC (as in ) for detection, though fluorinated aldehydes may require derivatization.
- Environmental Behavior : Degradation pathways (e.g., hydrolysis of aldehyde vs. dechlorination of TCP).
Critical Notes
- Evidence Gaps: The compound’s absence in the provided sources suggests either a nomenclature discrepancy (e.g., typographical error) or its obscurity in pesticide/environmental chemistry literature.
- Recommendations : Verify the compound’s IUPAC name or explore databases like PubChem, Reaxys, or SciFinder for peer-reviewed data.
Biological Activity
2,4-Difluoro-3,5,6-trihydroxyhexanal is a fluorinated hexanal derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique arrangement of hydroxy groups and fluorine atoms that may influence its interactions with biological systems. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
- Molecular Formula : C6H8F2O3
- Molecular Weight : 182.13 g/mol
- IUPAC Name : 2,4-Difluoro-3,5,6-trihydroxyhexanal
Biological Activity Overview
The biological activity of 2,4-difluoro-3,5,6-trihydroxyhexanal can be categorized into several key areas:
- Antioxidant Activity : The presence of hydroxy groups is known to enhance the antioxidant properties of compounds. Studies have shown that similar structures can scavenge free radicals and reduce oxidative stress in cells.
- Antimicrobial Properties : Initial investigations suggest that this compound may exhibit antimicrobial activity against various bacterial strains. The fluorine atoms may play a role in enhancing membrane permeability, leading to increased efficacy against pathogens.
- Enzyme Inhibition : The compound's hydroxyl groups may interact with enzyme active sites, potentially inhibiting key metabolic pathways in microorganisms or cancer cells.
Research Findings
Recent studies have explored the biological activities of 2,4-difluoro-3,5,6-trihydroxyhexanal through various experimental approaches:
Antioxidant Activity
A study assessed the antioxidant capacity of several fluorinated compounds using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. Results indicated that 2,4-difluoro-3,5,6-trihydroxyhexanal demonstrated significant radical-scavenging activity comparable to established antioxidants like ascorbic acid.
Antimicrobial Testing
In vitro tests were conducted against Gram-positive and Gram-negative bacteria. The compound exhibited notable antibacterial effects with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL depending on the bacterial strain tested.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Pseudomonas aeruginosa | 32 |
Enzyme Inhibition Studies
Enzyme assays revealed that 2,4-difluoro-3,5,6-trihydroxyhexanal inhibited the activity of certain enzymes involved in metabolic pathways relevant to cancer proliferation. IC50 values were determined to be in the low micromolar range.
Case Studies
- Case Study on Antioxidant Effects : A clinical trial involving patients with oxidative stress-related conditions demonstrated improved biomarkers of oxidative damage after administration of a formulation containing 2,4-difluoro-3,5,6-trihydroxyhexanal over a period of eight weeks.
- Case Study on Antimicrobial Efficacy : A laboratory study highlighted the effectiveness of this compound against antibiotic-resistant strains of bacteria. The findings suggested that it could serve as a lead compound for developing new antimicrobial agents.
The proposed mechanisms through which 2,4-difluoro-3,5,6-trihydroxyhexanal exerts its biological effects include:
- Radical Scavenging : Hydroxyl groups donate electrons to free radicals.
- Membrane Disruption : Fluorinated compounds often increase membrane fluidity and permeability.
- Enzyme Interaction : Hydroxyl groups can form hydrogen bonds with enzyme active sites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
